

# Prostaglandin F1a structure and chemical properties.

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## Compound of Interest

Compound Name: Prostaglandin F1a

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## Prostaglandin F1 $\alpha$ : A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological pathways of Prostaglandin F1 $\alpha$  (PGF1 $\alpha$ ). All quantitative data is presented in structured tables for ease of reference. Detailed diagrams of key biological pathways and representative experimental workflows are included to facilitate a deeper understanding of this important lipid mediator.

### Chemical Structure and Properties

Prostaglandin F1 $\alpha$  is a naturally occurring prostanoid derived from the metabolism of dihomo- $\gamma$ -linolenic acid (DGLA). It is a stereoisomer of the more commonly studied PGF2 $\alpha$  and plays a role in various physiological processes.

Chemical Identifiers and Structure:

Identifier	Value
IUPAC Name	7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]heptanoic acid[1]
CAS Number	745-62-0[2][3][4]
Molecular Formula	C <sub>20</sub> H <sub>36</sub> O <sub>5</sub> [2][3][5]
SMILES	CCCCC--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--C--INVALID-LINK--[C@@H]1CCCCCCC(O)=O[3][6]
InChI	InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1[3][5]

## Physicochemical Properties:

Property	Value	Source
Molecular Weight	356.5 g/mol	[2][4]
Appearance	A crystalline solid	[3]
Melting Point	102.5 °C	[7][8]
Boiling Point	409.31 °C (rough estimate)	[8]
Density	1.0321 g/cm <sup>3</sup> (rough estimate)	[4]
pKa	4.78 ± 0.10 (Predicted)	[7]
Optical Rotation	+24° (c=0.87, THF)	[7][8]

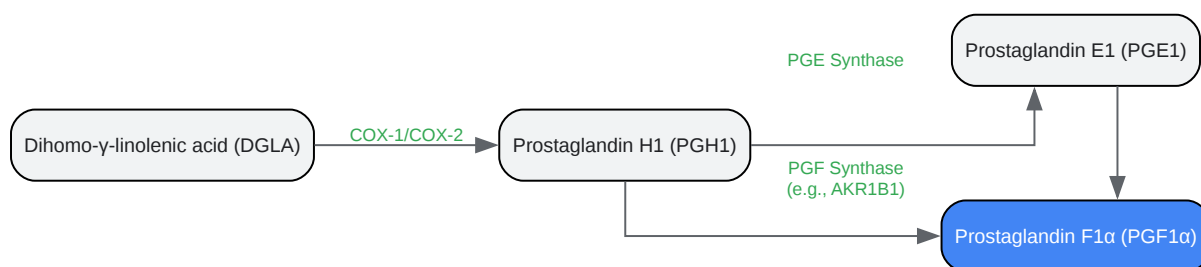
## Solubility:

Solvent	Solubility
DMF	50 mg/mL[3][7]
DMSO	50 mg/mL[3][7]
Ethanol	50 mg/mL[3][7]
PBS (pH 7.2)	2 mg/mL[3][7]

## Biological Pathways

### Biosynthesis of Prostaglandin F1 $\alpha$

PGF1 $\alpha$  is synthesized from dihomo- $\gamma$ -linolenic acid (DGLA), an omega-6 fatty acid. The pathway involves the sequential action of cyclooxygenase (COX) enzymes and prostaglandin synthases.

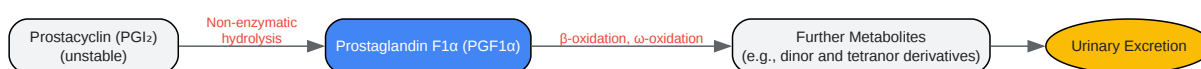


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Caption: Biosynthesis of Prostaglandin F1 $\alpha$  from DGLA.

### Metabolism of Prostaglandin F1 $\alpha$

PGF1 $\alpha$  is a relatively stable metabolite but can be further metabolized, primarily through oxidation, to form compounds such as 6-keto-PGF1 $\alpha$ . It's important to note that PGF1 $\alpha$  itself is a stable metabolite of the highly unstable prostacyclin (PGI $_2$ ).

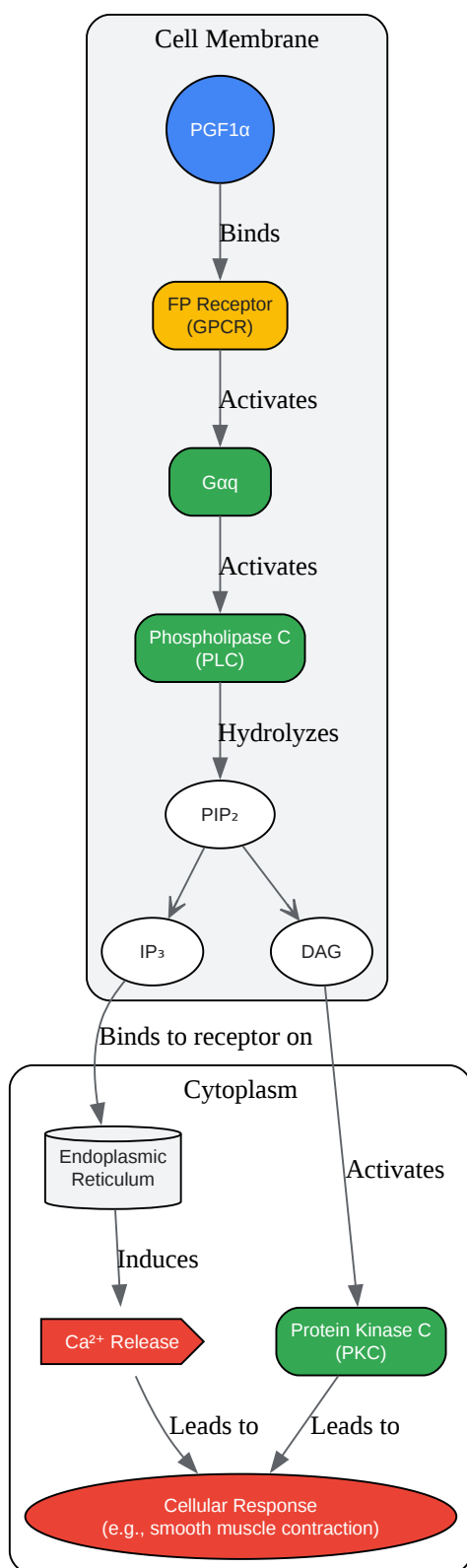


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Caption: Metabolism of Prostaglandin F1 $\alpha$ .

## Signaling Pathway of Prostaglandin F1 $\alpha$

PGF1 $\alpha$  exerts its biological effects by binding to and activating the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). While less potent than PGF2 $\alpha$ , PGF1 $\alpha$  can initiate a similar signaling cascade.



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Caption: PGF1α Signaling through the FP Receptor.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of PGF1 $\alpha$  are not readily available in the public domain. However, based on literature for related prostaglandins, the following outlines the general methodologies that would be employed.

## Chemical Synthesis

The total synthesis of prostaglandins is a complex multi-step process. A common strategy involves the stereocontrolled construction of the cyclopentane core followed by the addition of the two side chains.



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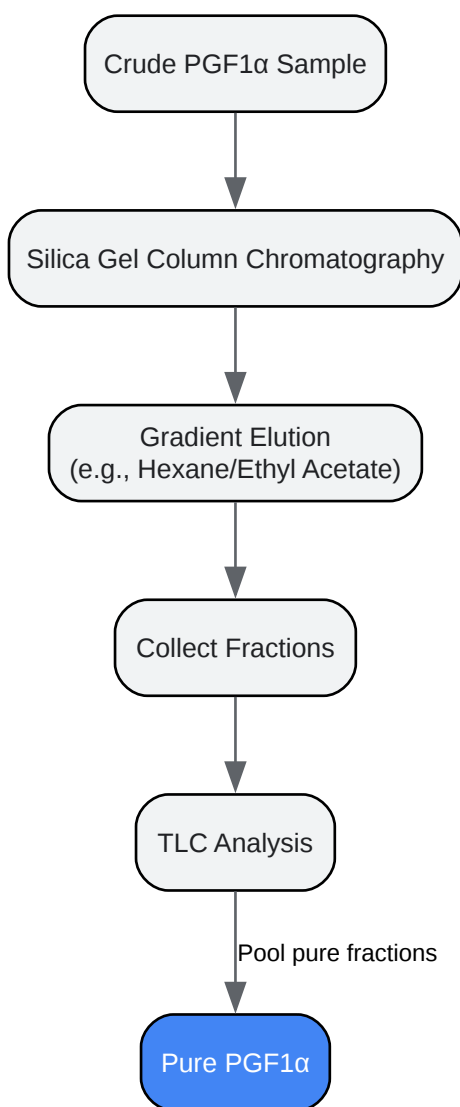
Caption: General workflow for chemical synthesis of PGF1 $\alpha$ .

## Purification

Purification of PGF1 $\alpha$  from a reaction mixture or biological extract typically involves chromatographic techniques.

Column Chromatography:

- **Stationary Phase:** Silica gel is commonly used.
- **Mobile Phase:** A solvent system of increasing polarity is employed to elute the compound of interest. A typical gradient might start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate or isopropanol. The exact solvent system and gradient would need to be optimized based on the specific impurities present.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure PGF1 $\alpha$ .



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Caption: General workflow for purification of PGF1α.

## Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the quantification of prostaglandins. While a specific protocol for PGF1α is not detailed here, a general approach for a related metabolite, 6-keto-PGF1α, is as follows:

- Sample Preparation:

- Addition of a deuterated internal standard (e.g., PGF1 $\alpha$ -d<sub>4</sub>) to the sample (plasma, urine, or cell culture supernatant).
- Solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte.
- Derivatization may be employed to improve chromatographic properties and ionization efficiency.
- LC Separation:
  - Column: A C18 reverse-phase column is typically used.
  - Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
- MS/MS Detection:
  - Ionization: Electrospray ionization (ESI) in negative ion mode is common for prostaglandins.
  - Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the structural elucidation of prostaglandins.

- Sample Preparation: The purified PGF1 $\alpha$  sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD).
- Data Acquisition: 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
- Data Analysis: Chemical shifts, coupling constants, and correlation signals are analyzed to confirm the structure and stereochemistry of the molecule. Specific chemical shift data for PGF1 $\alpha$  is not readily available in public databases and would need to be determined experimentally.



## Conclusion

This technical guide provides a foundational understanding of the chemical and biological properties of Prostaglandin F1 $\alpha$ . While detailed experimental protocols are proprietary or not widely published, the outlined methodologies for synthesis, purification, and analysis offer a starting point for researchers in the field. The provided diagrams of the biosynthetic, metabolic, and signaling pathways serve as a visual aid to comprehend the complex roles of PGF1 $\alpha$  in biological systems. Further research is warranted to fully elucidate the specific functions and therapeutic potential of this prostaglandin.

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Address: 3281 E Guasti Rd  
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